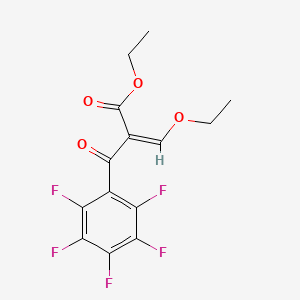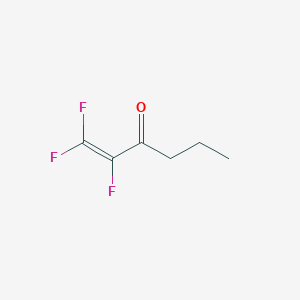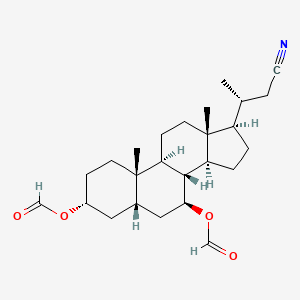![molecular formula C11H18O B13447475 Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.2.3{6}.2{3}]undecan-8-ol is a unique organic compound characterized by its dispirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.3{6}.2{3}]undecan-8-ol typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This reaction proceeds through a visible-light-induced intramolecular [2 + 2] cycloaddition, resulting in the formation of the dispirocyclic skeleton . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
While specific industrial production methods for Dispiro[2.2.3{6}.2{3}]undecan-8-ol are not well-documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of visible-light-induced cycloaddition reactions offers a potentially efficient and environmentally friendly approach for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.2.3{6}.2{3}]undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dispiro[2.2.3{6}.2{3}]undecan-8-ol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of functional materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which Dispiro[2.2.3{6}.2{3}]undecan-8-ol exerts its effects is primarily through its interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dispiro[2.0.2{4}.2{3}]undecane : Another dispirocyclic compound with a different ring structure .
- Dispiro[2.0.3{4}.2{3}]undecane : Features a similar dispirocyclic framework but with different ring sizes .
- Spiro[5.5]undecane derivatives : Compounds with spiro-connected rings and various functional groups .
Uniqueness
Dispiro[2.2.3{6}.2{3}]undecan-8-ol stands out due to its specific ring structure and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
dispiro[2.2.36.23]undecan-8-ol |
InChI |
InChI=1S/C11H18O/c12-9-7-11(8-9)5-3-10(1-2-10)4-6-11/h9,12H,1-8H2 |
InChI-Schlüssel |
JQRDDRYQMINISJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCC3(CC2)CC(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)

![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)




![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)

![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)

![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
